Isradipine-d3 can be classified under the following categories:
This compound is synthesized specifically for research applications, particularly in pharmacology and toxicology.
The synthesis of Isradipine-d3 involves several methods to incorporate deuterium into the molecular structure of isradipine. Key synthetic routes include:
Industrial-scale production typically employs optimized reaction conditions to maximize yield and purity. This includes purification steps such as crystallization and quality control measures to meet industry standards.
Isradipine-d3 maintains a similar molecular structure to isradipine, with the notable difference being the presence of deuterium atoms. The structural formula can be represented as follows:
Isradipine-d3 undergoes several types of chemical reactions similar to its non-deuterated counterpart:
Common reagents include:
Controlled temperatures and pH levels are essential to achieve desired reaction outcomes.
Isradipine-d3 acts primarily as a calcium channel blocker, targeting L-type calcium channels located on cardiac and arterial smooth muscle cells. The mechanism involves:
Isradipine-d3 exhibits a bioavailability range of 15% to 24%, largely due to extensive first-pass metabolism via cytochrome P450 isoenzyme CYP3A4.
Relevant analytical methods for assessing these properties include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) .
Isradipine-d3 has several significant applications in scientific research:
Isradipine-d3 represents a strategically deuterated analogue of the established dihydropyridine calcium channel blocker isradipine, created through the substitution of three hydrogen atoms with deuterium atoms at specific molecular positions. This isotopic modification aims to enhance the pharmacokinetic profile while maintaining the parent compound's pharmacological activity. As part of the broader class of voltage-operated calcium channel blockers, isradipine exhibits selective action on L-type calcium channels, which play pivotal roles in cardiovascular regulation and neuronal excitability. The development of isradipine-d3 aligns with contemporary drug optimization strategies that leverage deuterium incorporation to improve metabolic stability and extend therapeutic efficacy, particularly relevant for compounds with established neuroprotective potential like isradipine [3] [5].
Isradipine (chemical name: methyl 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) possesses the molecular formula C₁₉H₂₁N₃O₅ and a molecular weight of 371.39 g/mol. Its deuterated counterpart, isradipine-d3, exhibits a molecular weight of 374.41 g/mol (C₁₉H₁₈D₃N₃O₅), reflecting the incorporation of three deuterium atoms at the methyl ester group [3] [8]. Structurally, isradipine belongs to the 1,4-dihydropyridine class characterized by an aromatic substituted dihydropyridine ring that confers specific binding affinity to L-type voltage-gated calcium channels (VGCCs), particularly prevalent in vascular smooth muscle and neuronal tissues [2] [6].
The primary mechanism of action involves selective inhibition of calcium ion influx through L-type VGCCs, resulting in peripheral vasodilation and reduced vascular resistance. This molecular interaction occurs through voltage-dependent binding to the α1-subunit of the channel, stabilizing it in its inactivated state and thereby reducing calcium availability for excitation-contraction coupling [4] [6]. Unlike non-dihydropyridine calcium channel blockers (phenylalkylamines like verapamil or benzothiazepines like diltiazem), isradipine demonstrates preferential selectivity for vascular smooth muscle over cardiac tissue at therapeutic doses, minimizing direct cardiac effects while effectively lowering blood pressure [6] [9].
Table 1: Key Pharmacological Characteristics of Isradipine
Property | Characteristic | Significance |
---|---|---|
Molecular Target | L-type voltage-gated calcium channels (α1C subunit) | Selective vasodilation |
Chemical Class | 1,4-dihydropyridine | Distinct from phenylalkylamines/benzothiazepines |
Tissue Selectivity | Vascular smooth muscle > cardiac muscle | Reduced cardiodepressant effects |
Therapeutic Effects | Vasodilation, reduced peripheral resistance | Antihypertensive action |
Neuroprotective Potential | Demonstrated in Parkinson's disease models | Modulation of neuronal calcium influx |
Beyond its established antihypertensive effects, isradipine has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. By reducing calcium-mediated excitotoxicity in dopaminergic neurons of the substantia nigra, isradipine shows potential to modify neurodegenerative processes. This neuroprotection occurs at plasma concentrations substantially higher than those required for antihypertensive effects, highlighting the compound's concentration-dependent multipharmacology [1] [4].
Deuterium, a stable, non-radioactive hydrogen isotope with one additional neutron, forms stronger carbon-deuterium bonds (C-D) compared to carbon-hydrogen bonds (C-H), with a bond dissociation energy difference of 1.2-1.5 kcal/mol. This seemingly minor alteration creates a significant deuterium kinetic isotope effect (DKIE) that can profoundly influence drug metabolism when the bond cleavage is rate-limiting in metabolic pathways [5]. The DKIE operates through reduced vibrational stretching frequency and higher activation energy for bond cleavage, potentially decreasing the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes – the predominant drug-metabolizing system in humans [3] [5].
The strategic development of isradipine-d3 specifically targets metabolic soft spots identified in the parent compound. Isradipine undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated oxidation at its dihydropyridine ring and ester functionalities. Deuterium substitution at the methyl ester group aims to impede oxidative demethylation, a significant metabolic pathway that generates inactive carboxylic acid metabolites [3] [5] [8]. This metabolic stabilization strategy potentially offers multiple therapeutic advantages:
Table 2: Deuterium Kinetic Isotope Effects in Pharmaceutical Development
Deuterium Effect | Pharmacological Consequence | Clinical Advantage |
---|---|---|
C-D Bond Stabilization | Reduced oxidative metabolism | Extended half-life |
Metabolic Shunting | Diversion from toxic pathways | Improved safety profile |
Reduced Enzyme Kinetics | Decreased maximum velocity (Vmax) | Lower dose requirements |
Preserved Target Affinity | Unchanged receptor interactions | Maintained efficacy |
The development trajectory of isradipine-d3 follows the successful precedent set by FDA-approved deuterated drugs including deutetrabenazine (Austedo®) for Huntington's chorea and deucravacitinib (Sotyktu®) for psoriasis. These agents demonstrated that strategic deuteration can translate preclinical advantages into clinical benefits, validating the deuterium switch approach as a viable drug development strategy [5]. For isradipine specifically, the deuterated analogue offers a promising approach to overcoming limitations observed in clinical trials where variable pharmacokinetics may have contributed to inconsistent neuroprotective effects despite promising preclinical data [1] [3].
The discovery of calcium channel blockers (CCBs) emerged from pharmacological investigations in the mid-1960s when molecules initially screened as coronary dilators revealed a novel mechanism of action. The foundational work by Godfraind and colleagues identified that diphenylpiperazines (including cinnarizine and flunarizine) and phenylalkylamines (verapamil) could antagonize calcium-induced contractions in depolarized arterial preparations, leading to their initial designation as "calcium antagonists" [2] [4]. These observations paralleled Fleckenstein's contemporaneous research on verapamil's inhibition of electromechanical coupling in cardiac muscle, establishing the fundamental concept of calcium-mediated excitation-contraction coupling [4].
The subsequent development of dihydropyridine derivatives by Bayer AG scientists in the 1970s marked a transformative advancement. Nifedipine emerged as the prototype with superior potency and vascular selectivity compared to earlier compounds. This breakthrough stimulated extensive structure-activity relationship studies that yielded second-generation dihydropyridines with improved pharmacokinetic properties and tissue selectivity. Isradipine (originally designated PN 200-110) was developed by Sandoz in the 1980s as part of this wave of innovation, characterized by its high potency and cerebral vasodilatory properties [2] [4] [6].
Table 3: Evolution of Calcium Channel Blockers
Generation | Time Period | Representative Compounds | Clinical Advancements |
---|---|---|---|
First | 1960s-1970s | Verapamil, Diltiazem, Nifedipine | Proof-of-concept in angina and hypertension |
Second | 1980s | Isradipine, Felodipine, Nimodipine | Vascular selectivity, improved pharmacokinetics |
Third | 1990s-present | Amlodipine, Lacidipine, Lercanidipine | Extended half-lives, tissue-specific formulations |
Deuterated | 2010s-present | Isradipine-d3 | Metabolic optimization through deuteration |
The therapeutic application of CCBs expanded dramatically throughout the 1980s-1990s, becoming one of the most prescribed antihypertensive classes globally. Landmark clinical trials, including ALLHAT (2002), established their safety and efficacy in hypertension management, particularly for elderly patients with systolic hypertension [4] [6]. Beyond cardiovascular indications, certain dihydropyridines demonstrated cerebrovascular selectivity, with nimodipine approved for subarachnoid hemorrhage and isradipine investigated for neuroprotection in Parkinson's disease based on epidemiological evidence suggesting reduced PD incidence among CCB users [1] [4] [6].
The emergence of deuterated CCBs like isradipine-d3 represents the latest evolution in this drug class, applying isotope pharmacology to optimize established therapeutic scaffolds. This approach leverages decades of clinical experience with dihydropyridines while addressing specific pharmacokinetic limitations through molecular engineering. By focusing on metabolic stabilization rather than novel target engagement, deuterated analogues offer a promising strategy for revitalizing established pharmacophores with known safety profiles [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9